molecular formula C9H19ClO B13487671 1-(4-Chlorobutoxy)-3-methylbutane

1-(4-Chlorobutoxy)-3-methylbutane

Katalognummer: B13487671
Molekulargewicht: 178.70 g/mol
InChI-Schlüssel: NXOLIKDKFXYQLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorobutoxy)-3-methylbutane is an organic compound with the molecular formula C11H23ClO It is a chlorinated ether, characterized by the presence of a butoxy group attached to a chlorinated butane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(4-Chlorobutoxy)-3-methylbutane can be synthesized through several methods. One common approach involves the reaction of 1,4-dichlorobutane with 3-methyl-1-butanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, with the base facilitating the substitution of the chlorine atom by the butoxy group.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions. The process may include the use of solvents like dichloromethane to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorobutoxy)-3-methylbutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of butoxy derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes or other reduced compounds.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorobutoxy)-3-methylbutane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.

    Industrial Chemistry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorobutoxy)-3-methylbutane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in substitution reactions by donating or accepting electrons, leading to the formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Chlorobutoxy)-4-methylbenzene: Similar structure but with a benzene ring.

    1-chloro-4-phenoxybutane: Contains a phenoxy group instead of a butoxy group.

Uniqueness

1-(4-Chlorobutoxy)-3-methylbutane is unique due to its specific combination of a chlorinated butane chain and a butoxy group. This structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and industrial chemistry.

Eigenschaften

Molekularformel

C9H19ClO

Molekulargewicht

178.70 g/mol

IUPAC-Name

1-(4-chlorobutoxy)-3-methylbutane

InChI

InChI=1S/C9H19ClO/c1-9(2)5-8-11-7-4-3-6-10/h9H,3-8H2,1-2H3

InChI-Schlüssel

NXOLIKDKFXYQLF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCOCCCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.